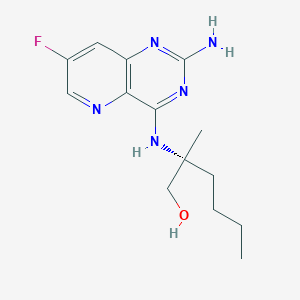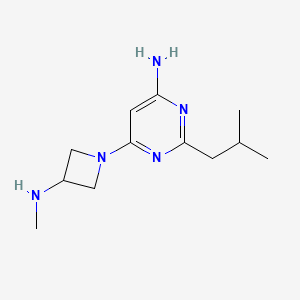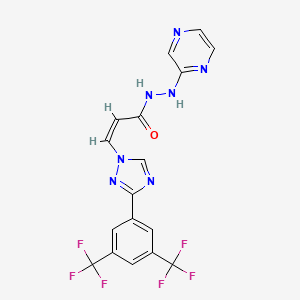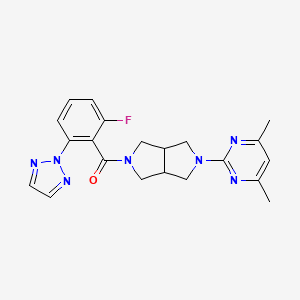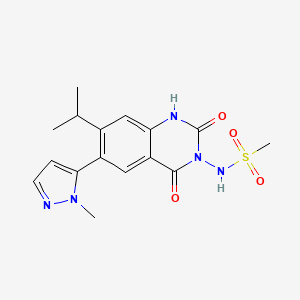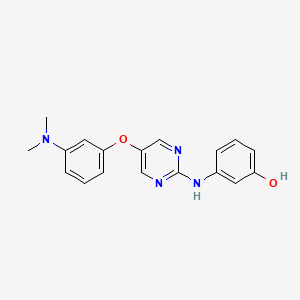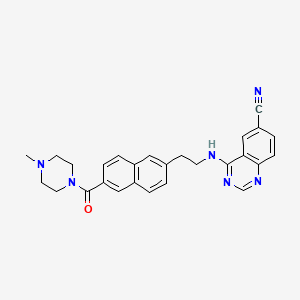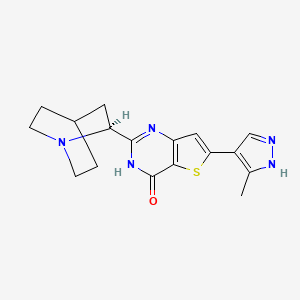
Simurosertib
説明
Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .
Molecular Structure Analysis
The molecular formula of this compound is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .
科学的研究の応用
Neuroprotection and Neurogenesis : Simvastatin, a type of statin which might be relevant to Simurosertib, has been found to offer neuroprotective effects and enhance neurogenesis. This has been observed in models of traumatic brain injury, with simvastatin promoting recovery and neurogenesis in injured areas (Xie et al., 2015).
Alzheimer's Disease Research : Studies indicate that simvastatin could ameliorate memory deficits and inflammation in Alzheimer's disease models, suggesting its potential application in treatment strategies for neurodegenerative diseases (Huang et al., 2017).
Liver Disease : Selonsertib, an ASK1 inhibitor, has been evaluated in patients with nonalcoholic steatohepatitis. The results suggest that it may reduce liver fibrosis, highlighting its therapeutic potential in liver conditions (Loomba et al., 2017).
Brain Injury and Recovery : Research demonstrates that simvastatin can reduce secondary brain injury and support recovery processes following traumatic brain injury. This is potentially achieved through modulation of inflammatory responses and other neuroprotective mechanisms (Chen et al., 2009).
Angiogenesis Post-Brain Injury : Simvastatin appears to promote angiogenesis, the formation of new blood vessels, after traumatic brain injury. This could be linked to its activation of the VEGFR-2/Akt/endothelial nitric oxide synthase signaling pathway, contributing to improved functional recovery (Wu et al., 2011).
作用機序
Simurosertib acts as a selective inhibitor of the cell division cycle 7 (CDC7) kinase . It induces S phase delay and replication stress, leading to mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Simurosertib interacts with the CDC7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication . It binds to and inhibits CDC7, preventing the initiation of DNA replication during mitosis . This interaction is ATP-competitive and time-dependent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells . It also suppresses the cellular MCM2 phosphorylation at Ser40 (pMCM2) in a dose-dependent manner, leading to a delayed S phase progression, DNA-damage checkpoint activation, and caspase-3/7 activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting CDC7 . This prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis . It also suppresses DNA repair activity and enhances the biological activity of PARP inhibitors, topoisomerase inhibitors, and platinum compounds in human xenograft models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits time-dependent effects. The time to maximum plasma concentration of this compound is approximately 1–4 hours post-dose . Systemic exposure is approximately dose-proportional . Post-treatment pharmacodynamic effects correlating to drug exposure have been observed .
Dosage Effects in Animal Models
In preclinical animal models, this compound demonstrated marked, dose-dependent antitumor activity, without severe body weight loss . It exhibited significant antiproliferative activity in these models .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA replication, specifically the initiation of DNA replication during mitosis . It interacts with the CDC7 kinase in this pathway .
Subcellular Localization
This compound is likely to be localized in the nucleus given its mechanism of action. It interacts with CDC7, a nuclear protein involved in the initiation of DNA replication
特性
IUPAC Name |
2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330782-76-7 | |
| Record name | Simurosertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simurosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIMUROSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



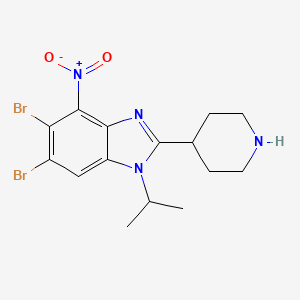

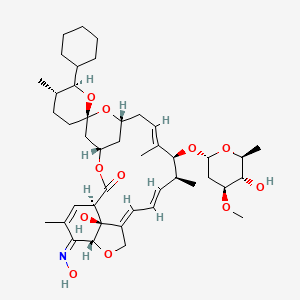

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
